methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[77002,6010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate is a complex organic compound with a unique structure It belongs to the class of benzoates and is characterized by the presence of multiple methoxy groups and a triazatetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate involves multiple steps. The starting materials typically include 4,5-dimethoxybenzoic acid and a suitable triazatetracyclic precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dimethoxy-6-methylbenzoate: This compound shares a similar benzoate structure but lacks the triazatetracyclic core.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Another compound with methoxy groups but a different core structure.
Uniqueness
Methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[77002,6010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate is unique due to its complex triazatetracyclic core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O7 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate |
InChI |
InChI=1S/C25H25N3O7/c1-25-21-14(15-10-13(32-2)6-7-17(15)26-21)8-9-27(25)24(31)28(23(25)30)18-12-20(34-4)19(33-3)11-16(18)22(29)35-5/h6-7,10-12,26H,8-9H2,1-5H3 |
InChI Key |
QSFJZPFPPPRENH-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(CCN1C(=O)N(C2=O)C4=CC(=C(C=C4C(=O)OC)OC)OC)C5=C(N3)C=CC(=C5)OC |
Origin of Product |
United States |
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